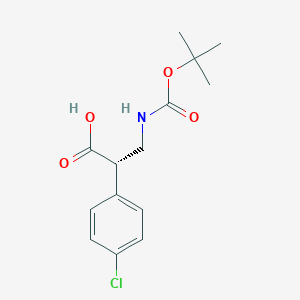

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid

Descripción general

Descripción

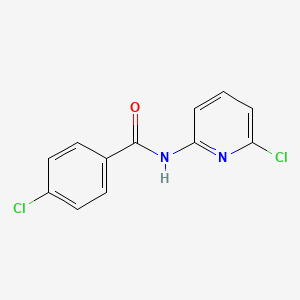

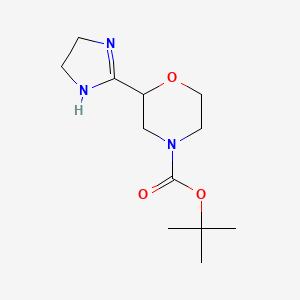

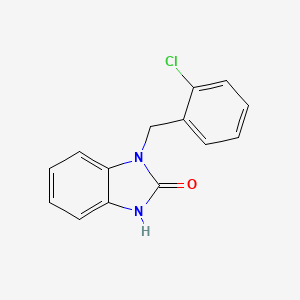

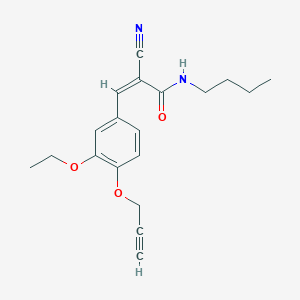

The compound is a derivative of 4-chlorophenylacetic acid , which is an important intermediate in various chemical syntheses . The “tert-Butoxycarbonylamino” part suggests the presence of a tert-butoxycarbonyl protecting group , often used in organic synthesis to protect amines.

Synthesis Analysis

While specific synthesis methods for this compound are not available, one can infer potential pathways based on its structure. The 4-chlorophenylacetic acid component could potentially be synthesized from 4-chloroaniline through diazotization, reduction, and hydrolysis . The tert-butoxycarbonyl group could be introduced via a reaction with di-tert-butyl dicarbonate in the presence of a base.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a carboxylic acid group (from the 4-chlorophenylacetic acid component) and a tert-butoxycarbonyl protected amine . The “S-” prefix indicates that the compound has a specific stereochemistry, meaning it is chiral .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar hydrocarbons due to their ability to form hydrogen bonds. The presence of the chlorine atom and the tert-butoxycarbonyl group could also influence the compound’s properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties : (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is studied for its properties and synthesis methods. This research provides insights into the ketones, diazo compounds, carbamates, and acylation processes involved in its synthesis. The study also highlights potential applications in explosive materials and metal-catalyzed reactions (Linder, Steurer, & Podlech, 2003).

Electrochemical Analysis : The electrochemical properties of related compounds, such as N-tert-butoxyarylaminyl radicals, are examined, which can aid in understanding the electrochemical behavior of similar compounds including (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid. This research is crucial for developing new electrochemical applications and materials (Miura & Muranaka, 2006).

Pharmaceutical Applications : The compound's derivatives are used in stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, demonstrating its potential in the development of pharmaceuticals and peptides (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Reagent Development : It serves as a basis for developing novel tert-butoxycarbonylation reagents. These reagents are crucial in the chemical synthesis of various compounds, emphasizing the versatility and importance of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).

Polymer Research : The compound is also studied in the context of polymer research, such as in the development of molecularly imprinted polymers, which are critical for applications in chromatography and separation sciences (Ansell & Mosbach, 1997).

Chemoselective Reactions : Research on a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates its use as a chemoselective tert-butoxycarbonylation reagent. This emphasizes the compound's potential in facilitating selective chemical reactions (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRQUWZTOVESX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)